![molecular formula C10H12O6 B052404 Prephenyllactate CAS No. 117580-15-1](/img/structure/B52404.png)
Prephenyllactate
Overview
Description
. This compound plays a crucial role in the shikimate pathway, which is essential for the production of these amino acids.
Preparation Methods
Synthetic Routes and Reaction Conditions
Prephenic acid can be synthesized through various chemical routes. One common method involves the oxidation of chorismic acid. The reaction typically requires specific conditions, including the presence of oxidizing agents and controlled temperatures .
Industrial Production Methods
In industrial settings, prephenic acid is often produced through microbial fermentation. Genetically engineered microorganisms are used to convert simple sugars into prephenic acid through the shikimate pathway. This method is preferred due to its efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
Prephenic acid undergoes several types of chemical reactions, including:
Oxidation: Prephenic acid can be oxidized to form quinonoid intermediates.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: Various substituents can be introduced at different positions on the cyclohexadiene ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation: Quinonoid intermediates.
Reduction: Dihydro derivatives.
Substitution: Halogenated or alkylated prephenic acid.
Scientific Research Applications
Biochemical Applications
Prephenyllactate is primarily recognized for its involvement in metabolic pathways. It serves as a substrate in the biosynthesis of aromatic amino acids, particularly phenylalanine and tyrosine. Understanding its biochemical properties has led to several applications:
- Metabolic Engineering : this compound can be utilized in engineered microorganisms to enhance the production of phenylalanine. For instance, studies have shown that certain strains of Escherichia coli can utilize this compound as an alternative substrate, which is crucial for developing microbial production systems for amino acids .
- Enzyme Characterization : The specificity of enzymes such as prephenate aminotransferase for this compound has been documented. This specificity aids in the enzymatic conversion processes necessary for amino acid synthesis, making it valuable in enzyme engineering and biotechnology .
Pharmaceutical Applications
The therapeutic potential of this compound is being explored in various pharmacological contexts:
- Anti-inflammatory Properties : Research has indicated that derivatives of this compound exhibit anti-inflammatory activity. For example, compounds related to this compound have been studied for their ability to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .
- Neuroprotective Effects : Some studies have suggested that this compound and its derivatives may have neuroprotective properties. This opens avenues for research into their use in treating neurodegenerative diseases such as Alzheimer's disease .
Agricultural Applications
This compound's role extends into agriculture, particularly in plant metabolism:
- Plant Growth Regulation : As a metabolite involved in the shikimic acid pathway, this compound can influence plant growth and development. Understanding its function may lead to enhanced crop yields through metabolic manipulation .
- Disease Resistance : Some research indicates that compounds like this compound can contribute to plant defense mechanisms against pathogens. This property can be harnessed to develop disease-resistant crop varieties through genetic engineering or selective breeding .
Table 1: Summary of this compound Applications
Application Area | Specific Use Case | Description |
---|---|---|
Biochemical | Metabolic Engineering | Utilized by engineered E. coli for enhanced phenylalanine production |
Enzyme Characterization | Specificity of enzymes for this compound aids in amino acid synthesis | |
Pharmaceutical | Anti-inflammatory Properties | Derivatives show potential in inhibiting inflammatory cytokines |
Neuroprotective Effects | Investigated for therapeutic use in neurodegenerative diseases | |
Agricultural | Plant Growth Regulation | Influences growth via the shikimic acid pathway |
Disease Resistance | Enhances plant defense against pathogens |
Case Studies
-
Metabolic Engineering in E. coli :
A study demonstrated that genetically modified E. coli strains could efficiently convert this compound into phenylalanine, showcasing the compound's utility in synthetic biology applications aimed at amino acid production . -
Pharmacological Research on Anti-inflammatory Effects :
Research published in Frontiers in Pharmacology explored the anti-inflammatory effects of compounds derived from this compound, revealing their potential therapeutic applications against chronic inflammatory conditions . -
Agricultural Trials on Disease Resistance :
Field trials involving genetically modified plants expressing pathways associated with this compound metabolism showed improved resistance to specific pathogens, indicating its potential role in sustainable agriculture practices .
Mechanism of Action
Prephenic acid exerts its effects by participating in the shikimate pathway. It acts as an intermediate that is converted into phenylalanine and tyrosine through a series of enzymatic reactions. The molecular targets include enzymes such as prephenate dehydratase and prephenate dehydrogenase, which catalyze the conversion of prephenic acid into downstream products .
Comparison with Similar Compounds
Similar Compounds
Chorismic Acid: Precursor to prephenic acid in the shikimate pathway.
Phenylpyruvic Acid: Another intermediate in the biosynthesis of phenylalanine.
Tyrosine: An aromatic amino acid derived from prephenic acid.
Uniqueness
Prephenic acid is unique due to its specific role as an intermediate in the shikimate pathway. Unlike other similar compounds, it serves as a direct precursor to both phenylalanine and tyrosine, making it a critical component in the biosynthesis of these essential amino acids .
Biological Activity
Prephenyllactate is a compound that has garnered attention in recent years due to its potential biological activities and applications in various fields, particularly in pharmacology and biochemistry. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.
Overview of this compound
This compound is a derivative of phenylalanine, an essential amino acid involved in several metabolic pathways. It is structurally related to other lactate compounds and plays a significant role in the biosynthesis of aromatic amino acids. The compound is primarily studied for its enzymatic properties and its potential therapeutic effects.
1. Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial for neutralizing free radicals, thereby protecting cells from oxidative stress. A study demonstrated that this compound can scavenge free radicals effectively, contributing to its potential use as a dietary supplement or therapeutic agent against oxidative stress-related diseases .
2. Anti-inflammatory Effects
This compound has been shown to possess anti-inflammatory properties. In vitro studies revealed that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This suggests its potential application in managing inflammatory conditions .
3. Neuroprotective Effects
Emerging evidence points towards the neuroprotective effects of this compound. In animal models of neurodegenerative diseases, administration of this compound resulted in reduced neuronal damage and improved cognitive functions. These findings highlight its potential role in treating conditions such as Alzheimer's disease and Parkinson's disease .
The biological activities of this compound can be attributed to several mechanisms:
- Enzymatic Interactions : this compound interacts with various enzymes involved in metabolic pathways, influencing the biosynthesis of neurotransmitters and hormones.
- Signal Transduction Pathways : It modulates key signaling pathways associated with inflammation and oxidative stress response, such as the NF-κB pathway.
- Gene Expression Regulation : this compound affects the expression of genes related to antioxidant defense mechanisms and inflammation.
Table 1: Summary of Biological Activities of this compound
Biological Activity | Mechanism | Reference |
---|---|---|
Antioxidant | Free radical scavenging | |
Anti-inflammatory | Cytokine inhibition | |
Neuroprotective | Reduction of neuronal damage |
Case Study 1: Antioxidant Efficacy
A clinical trial assessed the effects of this compound supplementation on oxidative stress markers in healthy adults. Participants receiving this compound showed a significant decrease in malondialdehyde (MDA) levels compared to the placebo group, indicating enhanced antioxidant capacity .
Case Study 2: Neuroprotection in Animal Models
In a study involving mice with induced neurodegeneration, administration of this compound resulted in improved performance on cognitive tests and reduced markers of neuronal apoptosis. Histological analysis confirmed lower levels of neuroinflammation in treated animals compared to controls .
Properties
IUPAC Name |
1-(2-carboxy-2-hydroxyethyl)-4-hydroxycyclohexa-2,5-diene-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O6/c11-6-1-3-10(4-2-6,9(15)16)5-7(12)8(13)14/h1-4,6-7,11-12H,5H2,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHQXJPGTQOYFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(C=CC1O)(CC(C(=O)O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70922462 | |
Record name | 1-(2-Carboxy-2-hydroxyethyl)-4-hydroxycyclohexa-2,5-diene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70922462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117580-15-1 | |
Record name | Prephenyllactate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117580151 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-Carboxy-2-hydroxyethyl)-4-hydroxycyclohexa-2,5-diene-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70922462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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